4-(Methylsulfonyl)aniline
Overview
Description
Mechanism of Action
- COX-2 is responsible for the conversion of arachidonic acid into prostaglandins, which play a crucial role in inflammation and pain signaling .
- Inhibition of COX-2 disrupts this pathway, reducing prostaglandin synthesis and subsequent inflammation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
4-(Methylsulfonyl)aniline plays a significant role in biochemical reactions, particularly as a potential anti-inflammatory agent. It has been shown to interact with the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response. The interaction between this compound and COX-2 is characterized by the inhibition of the enzyme’s activity, leading to a reduction in the production of pro-inflammatory prostaglandins . This selective inhibition of COX-2 over COX-1 is crucial for minimizing gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).
Cellular Effects
This compound affects various types of cells and cellular processes. In particular, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with COX-2 leads to a decrease in the levels of pro-inflammatory mediators, which can modulate the inflammatory response in cells . Additionally, this compound has been shown to affect the expression of genes involved in inflammation and cell proliferation, further contributing to its anti-inflammatory properties.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of the COX-2 enzyme, where it inhibits the enzyme’s catalytic activity. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, preventing the conversion of arachidonic acid to prostaglandins . The selective binding of this compound to COX-2 over COX-1 is attributed to the structural differences between the two enzymes, allowing for a more favorable interaction with COX-2.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time intervals. The compound has demonstrated stability under standard storage conditions, with minimal degradation observed over time . In in vitro studies, the anti-inflammatory effects of this compound were sustained over several hours, indicating its potential for long-term therapeutic use . In vivo studies have also shown that the compound maintains its efficacy over extended periods, with no significant loss of activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal irritation and liver toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes responsible for its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation . Cytochrome P450 enzymes play a crucial role in the oxidation of this compound, leading to the formation of various metabolites. These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, depending on its affinity for different cellular components. This selective distribution is essential for its targeted therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound has been observed to localize in the cytoplasm and, to a lesser extent, in the nucleus . This distribution pattern is likely due to its ability to diffuse across cellular membranes and interact with intracellular proteins. The presence of targeting signals or post-translational modifications may also play a role in directing this compound to specific subcellular compartments.
Preparation Methods
4-(Methylsulfonyl)aniline can be synthesized through several methods. One common method involves the sulfonylation of aniline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is typically carried out at room temperature and yields this compound as the primary product . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure high purity .
Chemical Reactions Analysis
4-(Methylsulfonyl)aniline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation . Major products formed from these reactions include sulfone derivatives, reduced amines, and substituted aromatic compounds .
Scientific Research Applications
4-(Methylsulfonyl)aniline has several scientific research applications:
Comparison with Similar Compounds
4-(Methylsulfonyl)aniline can be compared with other sulfonyl aniline derivatives, such as:
4-(Methanesulfonyl)aniline: Similar in structure but with different substituents on the aromatic ring.
4-(Ethanesulfonyl)aniline: Contains an ethyl group instead of a methyl group on the sulfonyl moiety.
4-(Phenylsulfonyl)aniline: Has a phenyl group attached to the sulfonyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substituent pattern, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
4-methylsulfonylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEVFFNOMKXBLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203165 | |
Record name | 4-Mesylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-49-5 | |
Record name | 4-(Methylsulfonyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5470-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylsulfonyl)aniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5470-49-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 5470-49-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Mesylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50203165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-mesylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-(Methylsulfonyl)aniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ65E6P9TF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights do we have into the structural characteristics of 4-(methylsulfonyl)aniline?
A2: A study investigating the crystal structure of N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline, a derivative containing the this compound moiety, revealed key structural details []. The molecule exhibits a dihedral angle of 80.15° between the carbazole ring system and the benzene ring of the this compound group []. This information contributes to our understanding of the molecule's spatial arrangement and potential interactions with biological targets.
Q2: Can you provide an example of how this compound is involved in biodegradation processes?
A3: Research has identified the role of this compound as a metabolic product during the biodegradation of the azo dye Reactive Black 5 []. A bacterium identified as Pseudomonas entomophila BS1 was found to degrade the dye, with this compound being one of the identified byproducts []. This finding highlights the potential of certain microorganisms to utilize and transform this compound during the breakdown of complex organic pollutants.
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